molecular formula C9H19NO2 B2969439 2-{[(2R)-4-aminobutan-2-yl]oxy}oxane CAS No. 1807921-15-8

2-{[(2R)-4-aminobutan-2-yl]oxy}oxane

Cat. No.: B2969439
CAS No.: 1807921-15-8
M. Wt: 173.256
InChI Key: OUADMFJDYBGBDY-VEDVMXKPSA-N
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Description

2-{[(2R)-4-aminobutan-2-yl]oxy}oxane, also known as ABO, is an organic molecule with the molecular formula C9H19NO2 and a molecular weight of 173.256 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2R)-4-aminobutan-2-yl]oxy}oxane typically involves the formation of the oxetane ring through intramolecular cyclization. One common method is the cyclization through C−O bond formation, which can be achieved via intramolecular etherification . Another approach involves the epoxide ring opening followed by ring closing . These methods often require specific catalysts and reaction conditions to ensure the successful formation of the oxetane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and purity. The exact methods and conditions can vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

2-{[(2R)-4-aminobutan-2-yl]oxy}oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

2-{[(2R)-4-aminobutan-2-yl]oxy}oxane has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2R)-4-aminobutan-2-yl]oxy}oxane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[(2R)-4-aminobutan-2-yl]oxy}oxane include other oxetane derivatives and tetrahydropyran derivatives . These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets this compound apart is its unique combination of an oxetane ring and an aminobutan-2-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3R)-3-(oxan-2-yloxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-9H,2-7,10H2,1H3/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUADMFJDYBGBDY-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCN)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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